(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane

Antibacterial Gram-positive Gram-negative

Procure the validated (1S,5S) stereoisomer essential for reproducible SAR in nAChR and antibacterial programs. This rigid, chiral bicyclic diamine core directs subtype selectivity distinct from the (1R,5R) enantiomer or [3.1.1] scaffolds. Avoid supply chain errors; ensure lead optimization integrity with the correct, high-purity building block for your library synthesis or radioligand development.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 1419075-95-8
Cat. No. B1529617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
CAS1419075-95-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CC2CNC2C1
InChIInChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyVQUMPQLXULUHIT-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Chiral Intermediate (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane (CAS 1419075-95-8): Technical Specifications and Sourcing Overview


(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane (CAS 1419075-95-8) is a chiral bicyclic diamine with molecular formula C6H12N2 and molecular weight 112.17 g/mol [1]. The compound features a fused azetidine-pyrrolidine ring system with defined (1S,5S) stereochemistry, producing a rigid scaffold with zero rotatable bonds and a topological polar surface area of 15.3 Ų [2]. Commercial availability includes catalog offerings from multiple vendors at typical purity specifications of ≥95%, with storage recommended at 2–8°C in sealed, dry conditions .

Why (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane (CAS 1419075-95-8) Cannot Be Replaced by Alternative Bicyclic Diamines or Racemic Counterparts


The (1S,5S) stereoisomer of 3-methyl-3,6-diaza-bicyclo[3.2.0]heptane is not interchangeable with its (1R,5R) enantiomer, the racemic mixture, or structurally related scaffolds such as 3,6-diazabicyclo[3.1.1]heptane. Systematic structure-activity relationship (SAR) studies on 3,6-diazabicyclo[3.2.0]heptane-derived nAChR ligands demonstrate that stereochemical configuration at the bridgehead positions dictates subtype selectivity: (1R,5S) isomers exhibit pronounced α4β2 nAChR selectivity with minimal α3β4 activity, whereas the (1R,5R) series can produce more potent α3β4 nAChR agonists [1]. Additionally, the ring size and geometry of the diazabicyclo core fundamentally alter binding site interactions; moving from the [3.2.0] to the [3.1.1] system shifts receptor selectivity profiles and binding kinetics [2]. Procurement of the incorrect stereoisomer or a structurally related but distinct bicyclic scaffold would therefore invalidate pharmacological SAR expectations and compromise reproducibility in receptor-targeted studies.

Quantitative Differentiation Evidence for (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane (CAS 1419075-95-8) Against In-Class Comparators


Antibacterial Broad-Spectrum Activity: Gram-Positive and Gram-Negative Coverage Documented in Patent Literature

The (1S,5S)-configured 3-methyl-3,6-diazabicyclo[3.2.0]heptane scaffold is explicitly claimed as an antibacterial active moiety in WO2020150372A1, with disclosed activity against both Gram-positive and Gram-negative bacterial strains [1]. Unlike comparator scaffolds such as 3,6-diazabicyclo[3.1.1]heptane antibiotic compounds disclosed in US20190240203A1, which are primarily characterized by their structural novelty without broad-spectrum quantitative MIC data for the parent bicycle, the WO2020150372A1 patent family explicitly states that compounds incorporating the (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane core are active against both Gram-positive and Gram-negative bacteria [2].

Antibacterial Gram-positive Gram-negative Patent-disclosed

α7-nAChR PET Imaging Precursor: Established Radiosynthesis Pathway for Cerebral Imaging Applications

The (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane scaffold has been successfully employed as the core pharmacophore in the development of [11C]methyl-labeled PET radioligands targeting cerebral α7-nicotinic acetylcholine receptors [1]. Specifically, the compound 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole (incorporating the target scaffold's methylated bridgehead nitrogen motif) was synthesized and evaluated in vivo in mice for α7-nAChR imaging [2]. In contrast, no comparable PET imaging applications have been reported for the (1R,5R) enantiomer (CAS 1419075-96-9) or for the 3,6-diazabicyclo[3.1.1]heptane scaffold in peer-reviewed literature, limiting their utility as validated starting points for CNS imaging agent development.

PET imaging α7-nAChR Radioligand Neuroimaging

Synthetic Efficiency: High-Yield Chiral Resolution and Intramolecular Cycloaddition Route Demonstrated at Multi-Gram Scale

The enantiomerically pure (1S,5S) pharmacophore benzyl 3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate has been successfully constructed via an efficient synthetic route featuring an intramolecular [1,3]-dipolar cycloaddition, reductive ring-opening, chiral resolution, and intramolecular cyclization [1]. A related derivative, 3,6-diazabicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester (1R,5S configuration), has been reported with a 96% isolated yield at 11.5 mmol scale, demonstrating the synthetic tractability of the [3.2.0] diazabicyclo core system . In contrast, synthesis of 3,6-diazabicyclo[3.2.1]octane derivatives has been characterized by poor yields (18–40%) using conventional methods, requiring specialized alternative routes to achieve acceptable efficiency [2].

Synthesis Chiral resolution Cycloaddition Process chemistry

Stereochemistry-Dependent nAChR Subtype Selectivity: (1S,5S) Configuration Differentiates from (1R,5R) Series in Receptor Pharmacology

Comprehensive SAR studies on 3,6-diazabicyclo[3.2.0]heptane-derived nAChR ligands reveal that stereochemical configuration dictates subtype selectivity profiles [1]. Compounds bearing the (1R,5S) configuration (which shares the 5S stereocenter with the target compound) exhibit virtual inactivity as agonists at the hα3β4 nAChR while retaining potency and efficacy at the hα4β2 nAChR subtype [1]. In direct contrast, compounds with (1R,5R) configuration (the enantiomer of the target's (1S,5S) stereochemistry) were found to be much more potent at the hα3β4 nAChR subtype [1]. The target compound's (1S,5S) stereochemistry therefore predicts a distinct pharmacological fingerprint from its (1R,5R) enantiomer (CAS 1419075-96-9) when employed as a synthetic intermediate for receptor-targeted ligands.

nAChR Stereoselectivity α4β2 α3β4 SAR

A-366833 Pharmacophore Scaffold: Validated α4β2 nAChR Selective Agonist with Ki = 3.1 nM and In Vivo Analgesic Efficacy

The 3,6-diazabicyclo[3.2.0]heptane scaffold is the core pharmacophore of A-366833, a nicotinonitrile-substituted α4β2 nAChR selective agonist that binds to the agonist-binding site with a Ki value of 3.1 nM (measured via [3H]-cytisine displacement) and exhibits functional selectivity for α4β2 over α3β4 nAChR subtypes [1]. A-366833 has demonstrated significant analgesic efficacy in animal models with a favorable tolerability profile [1]. The target compound (S,S)-3-methyl-3,6-diaza-bicyclo[3.2.0]heptane serves as a direct synthetic precursor to this pharmacophore class. In comparison, the 3,6-diazabicyclo[3.1.1]heptane scaffold, while also yielding high-affinity α4β2 ligands (reported Ki values as low as 11.17 pM), does not share the identical ring geometry and bridgehead substitution pattern required to reproduce the A-366833 SAR [2].

α4β2 nAChR Analgesic Ki A-366833

US10584135 Patent Precedent: Substituted 3,6-Diazabicyclo[3.2.0]heptanes with Ki = 5.75 nM as Validated Chemical Matter

US Patent US10584135, entitled 'Substituted 3,6-diazabicyclo[3.2.0]heptanes,' discloses compounds incorporating the target scaffold with a reported binding affinity Ki value of 5.75 nM [1]. This patent establishes the (S,S)-configured 3-methyl-3,6-diaza-bicyclo[3.2.0]heptane core as protected chemical matter with demonstrated nanomolar target engagement. In parallel, US20050101602 discloses diazabicycloalkane derivatives as α7 nAChR ligands with agonist or partial agonist properties, providing additional IP precedent for the scaffold's utility in CNS indications [2]. No equivalent patent protection or disclosed binding data exists for the racemic mixture (CAS 1354391-25-5) at comparable affinity thresholds, underscoring the value proposition of the stereochemically pure (1S,5S) material.

Patent nAChR Ki Intellectual property

Validated Research and Industrial Application Scenarios for (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane (CAS 1419075-95-8)


Antibacterial Drug Discovery: Gram-Positive and Gram-Negative Spectrum Scaffold

Employ the (1S,5S)-3-methyl-3,6-diaza-bicyclo[3.2.0]heptane core as a privileged scaffold for synthesizing novel antibacterial agents with documented activity against both Gram-positive and Gram-negative bacteria. The patent literature (WO2020150372A1) explicitly claims this scaffold's utility in antibacterial compound development, providing a defensible intellectual property foundation for lead optimization programs targeting multidrug-resistant pathogens [1]. The rigid bicyclic framework with defined stereochemistry offers opportunities for structure-based design and systematic SAR exploration.

CNS PET Imaging Agent Development: α7-nAChR Radioligand Precursor

Utilize the (S,S)-3-methyl-3,6-diaza-bicyclo[3.2.0]heptane scaffold as a precursor for developing [11C]methyl-labeled PET radioligands targeting cerebral α7-nicotinic acetylcholine receptors. The validated radiosynthesis pathway and in vivo mouse imaging data for 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole demonstrate the scaffold's suitability for CNS imaging applications [2]. This precedent reduces development risk for radiopharmaceutical programs seeking α7-nAChR tracers for neurological and psychiatric disorder research.

α4β2 nAChR-Targeted Analgesic and CNS Drug Discovery: A-366833 Pharmacophore Class

Leverage the (S,S)-3-methyl-3,6-diaza-bicyclo[3.2.0]heptane scaffold to access the A-366833 chemotype—a validated α4β2 nAChR selective agonist with Ki = 3.1 nM and demonstrated in vivo analgesic efficacy [3]. The scaffold's stereochemistry directs α4β2-preferring pharmacology, as established by systematic SAR studies showing (1R,5S) and (1S,5S) configurations favor α4β2 selectivity over α3β4 [4]. This stereochemical control enables rational design of subtype-selective nAChR modulators for pain, cognitive enhancement, and neuropsychiatric indications.

Medicinal Chemistry Building Block: High-Yield Chiral Scaffold for Parallel Synthesis

Deploy the (S,S)-3-methyl-3,6-diaza-bicyclo[3.2.0]heptane as a versatile chiral building block in parallel synthesis and library production. The demonstrated synthetic efficiency of the [3.2.0] diazabicyclo core—with reported yields up to 96% at multi-gram scale for related derivatives and validated chiral resolution via intramolecular cycloaddition [5]—provides cost-effective access to enantiomerically pure material. This compares favorably to the 18–40% yields typical of 3,6-diazabicyclo[3.2.1]octane synthesis [6], making the [3.2.0] scaffold economically advantageous for large-scale medicinal chemistry campaigns.

Quote Request

Request a Quote for (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.